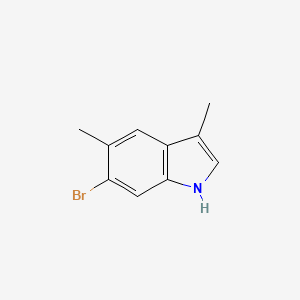

6-Bromo-3,5-dimethylindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrN |

|---|---|

Molecular Weight |

224.10 g/mol |

IUPAC Name |

6-bromo-3,5-dimethyl-1H-indole |

InChI |

InChI=1S/C10H10BrN/c1-6-3-8-7(2)5-12-10(8)4-9(6)11/h3-5,12H,1-2H3 |

InChI Key |

CABUCKMQAHCJDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Br)NC=C2C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 3,5 Dimethylindole

Historical Context of Indole (B1671886) Ring System Construction and Functionalization

The synthesis of the indole nucleus has been a subject of intense research for over a century. The journey began in 1866 when Adolf von Baeyer first synthesized indole from the reduction of isatin. creative-proteomics.com This was soon followed by one of the most renowned methods, the Fischer indole synthesis, developed in 1883 by Emil Fischer. creative-proteomics.comwikipedia.org This acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone has remained a cornerstone of indole synthesis due to its versatility and broad substrate scope. wikipedia.orgwikipedia.org

Over the years, numerous other methods have been developed, each with its own advantages and limitations. The Reissert, Leimgruber-Batcho, Madelung, and Bischler-Möhlau syntheses are just a few examples of classical methods that have contributed to the diverse toolkit available to organic chemists. wikipedia.orgresearchgate.netrsc.org The Leimgruber-Batcho synthesis, in particular, has found widespread use in industrial settings for its efficiency in producing various indole derivatives. creative-proteomics.comwikipedia.org More contemporary approaches have focused on the use of transition metal catalysis, C-H activation, and green chemistry principles to improve efficiency, regioselectivity, and environmental compatibility. researchgate.net

Regioselective Bromination Strategies for Indole Scaffolds

The introduction of a bromine atom at a specific position on the indole ring is a critical step in the synthesis of many targeted compounds. The electronic nature of the indole ring, with its electron-rich pyrrole (B145914) moiety, generally directs electrophilic substitution to the C3 position. However, various strategies have been developed to achieve bromination at other positions, including the desired C6 position.

Direct electrophilic bromination is a common method for functionalizing indole rings. Reagents like N-bromosuccinimide (NBS) and molecular bromine (Br₂) are frequently employed. clockss.orgresearchgate.net The regioselectivity of this reaction is highly dependent on the reaction conditions and the substituents already present on the indole nucleus.

For instance, the bromination of 3-substituted indoles with NBS can lead to different products. In anhydrous media, 2-bromoindoles are often formed, while in aqueous media, oxindoles can be the major product. clockss.org The reaction is believed to proceed through a 3-bromoindolenine intermediate. clockss.org The nature of the substituent at the 3-position significantly influences the outcome. For example, the reaction of 3-tert-butylindole with NBS in acetic acid can yield the 6-bromoindole (B116670), as the bulky tert-butyl group hinders attack at the 3-position. clockss.org

Achieving regioselective C6-bromination often requires blocking other reactive sites. For example, introducing electron-withdrawing groups at the N1 and C2 positions of methyl indolyl-3-acetate has been shown to direct bromination to the C6-position. nih.gov Subsequent removal of these protecting groups then affords the desired 6-bromoindole derivative. nih.gov

| Reagent | Substrate | Product(s) | Reference |

| NBS | 3-Alkylindoles (anhydrous) | 2-Bromoindoles | clockss.org |

| NBS | 3-Alkylindoles (aqueous) | Oxindoles | clockss.org |

| NBS | 3-tert-Butylindole | 6-Bromo-3-tert-butylindole | clockss.org |

| Bromine | Methyl 1,2-dicarbomethoxyindolyl-3-acetate | Methyl 6-bromo-1,2-dicarbomethoxyindolyl-3-acetate | nih.gov |

An alternative to direct bromination of a pre-formed indole is to construct the indole ring from a precursor that already contains the bromine atom at the desired position. This approach offers excellent control over regioselectivity.

One such method involves starting with a substituted aniline (B41778). For example, 6-bromo-2-arylindoles have been synthesized starting from 2-iodobenzoic acid. researchgate.net Regioselective bromination of the starting material, followed by a Curtius rearrangement and subsequent Sonogashira coupling and cyclization, yields the target 6-bromoindole. researchgate.net The Batcho-Leimgruber indole synthesis is another powerful tool that can be adapted to produce regiochemically pure bromoindoles, which can then be used as precursors for further functionalization. researchgate.net

| Starting Material | Key Steps | Product | Reference |

| 2-Iodobenzoic acid | Bromination, Curtius rearrangement, Sonogashira coupling, Cyclization | 6-Bromo-2-arylindoles | researchgate.net |

| Substituted anilines | Batcho-Leimgruber synthesis | Regioisomerically pure bromoindoles | researchgate.net |

Transition metal catalysis has revolutionized organic synthesis, and the formation of C-Br and C-C bonds in indole synthesis is no exception. Palladium-catalyzed reactions are particularly prominent.

The Buchwald modification of the Fischer indole synthesis, for instance, utilizes a palladium catalyst to cross-couple aryl bromides with hydrazones, providing a route to substituted indoles. wikipedia.org Palladium-catalyzed methods have also been developed for the direct C-H halogenation of aromatic compounds, including indoles, offering a more atom-economical approach. mdpi.com Furthermore, palladium-catalyzed cyclization reactions of appropriately substituted precursors can be employed to construct the indole ring with a bromine atom at a predetermined position. organic-chemistry.org For example, a palladium-catalyzed cascade process involving isocyanide insertion and benzylic C(sp3)-H activation has been used to construct the indole skeleton. organic-chemistry.org

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Palladium | Cross-coupling | Aryl bromides and hydrazones | Substituted indoles | wikipedia.org |

| Palladium | C-H Halogenation | Indoles | Bromoindoles | mdpi.com |

| Palladium | Cascade Cyclization | 2-Iodostyrenes and di-t-butyldiaziridinone | Indoles | organic-chemistry.org |

Strategies for the Introduction of Alkyl Substituents at Positions 3 and 5 of the Indole Ring

The synthesis of 6-bromo-3,5-dimethylindole requires not only the regioselective introduction of a bromine atom but also the placement of methyl groups at the C3 and C5 positions.

The Fischer indole synthesis is a powerful and versatile method for preparing indoles with various substitution patterns, including those with alkyl groups at the 2 and/or 3 positions. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. wikipedia.org

To generate a 3,5-dimethylindole core, one would start with a 4-methylphenylhydrazine (B1211910) and react it with methyl ethyl ketone. The acidic conditions of the Fischer indole synthesis then promote the cyclization to form 2,3,5-trimethylindole or, with appropriate choice of ketone, a 3,5-dimethylindole derivative. Several studies have explored the use of various catalysts, including ionic liquids and ceric ammonium (B1175870) nitrate, to improve the efficiency and environmental friendliness of the Fischer indole synthesis for producing 2,3-dimethylindoles. acgpubs.orgtandfonline.comresearchgate.net Microwave-assisted Fischer indole synthesis has also been shown to significantly accelerate the reaction. rsc.org

The combination of a brominated phenylhydrazine with an appropriate ketone in a Fischer indole synthesis provides a direct route to bromo- and dimethyl-substituted indoles. For example, the reaction of (4-bromo-2-methylphenyl)hydrazine (B1274899) with an appropriate ketone under Fischer conditions could potentially lead to the desired this compound framework.

| Phenylhydrazine | Ketone/Aldehyde | Catalyst/Conditions | Product | Reference |

| Phenylhydrazine hydrochloride | Ethyl methyl ketone | [bmim(BF4)] in MeOH | 2,3-Dimethylindoles | acgpubs.org |

| Substituted phenyl hydrazine (B178648) hydrochlorides | 2-Butanone | Ceric ammonium nitrate | 2,3-Dialkyl indoles | tandfonline.com |

| Phenylhydrazine hydrochloride | Butanone | Microwave, acid | 2,3-Dimethylindole (B146702) | rsc.org |

Alkylation and Arylation Reactions on Indole Precursors

Alkylation and arylation reactions are fundamental strategies for the functionalization of the indole core. While direct C6 alkylation or arylation of a pre-formed 3,5-dimethylindole is challenging due to the preferential reactivity of other positions (N1 and C3), these methods can be applied to strategically designed indole precursors to achieve the desired substitution pattern.

One approach involves the use of a pre-brominated indole precursor, which is then subjected to alkylation or arylation. For instance, a 6-bromoindole derivative can undergo reactions to introduce the methyl groups at the desired positions. The C3 position of indoles is particularly nucleophilic and can be readily alkylated. bohrium.com The methylation at C3 can be achieved using various methylating agents.

The introduction of the C5 methyl group often relies on starting with a precursor that already contains this substituent. For example, a synthesis could commence with a substituted aniline that will ultimately form the benzene (B151609) ring portion of the indole.

Recent advancements have explored regioselective C6-alkylation of indoles using p-quinone methides catalyzed by indium(III) triflate, providing a potential route to C6-functionalized indoles. nih.govacs.org This method demonstrates high yields for the C6-alkylation of various 2,3-disubstituted indoles. nih.gov Although not specifically demonstrated for this compound, this methodology could potentially be adapted.

Arylation at the indole nitrogen (N-arylation) is a common transformation, often achieved through copper- or palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.net While this functionalizes the nitrogen atom, subsequent C-H activation or other strategies would be necessary to introduce the substituents on the carbocyclic ring.

The following table summarizes some relevant alkylation reactions on indole precursors, which could be conceptually applied to the synthesis of this compound.

| Precursor | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2,3-disubstituted indoles | p-quinone methides | In(OTf)3, Toluene | C6-alkylated indoles | 75-92 | nih.gov |

| 6-bromoindole | N-(2,2-dimethoxyethyl)-2,2,2-trifluoroacetamide | Diphenyl phosphate, MW irradiation | N-[2,2-bis(6-bromo-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide | - | researchgate.net |

| 1,3-dimethylindole | methyl 2-acetamidoacrylate | SnCl4, dichloroethane | Pyrroloindoline derivative | 64 | caltech.edu |

Table 1: Examples of Alkylation Reactions on Indole Precursors

Convergent and Divergent Synthetic Pathways Towards this compound

The synthesis of this compound can be approached through both convergent and divergent strategies.

Convergent Synthesis:

A convergent approach involves the synthesis of key fragments of the target molecule separately, which are then combined in a later step. For this compound, a potential convergent strategy would be a Fischer indole synthesis. This well-established method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde. rsc.org

In this case, (4-bromo-2,6-dimethylphenyl)hydrazine (B8690814) could be reacted with acetone. The acidic conditions of the Fischer indole synthesis would promote the cyclization and formation of the indole ring, directly yielding this compound. The challenge in this approach lies in the synthesis of the substituted phenylhydrazine precursor.

Another convergent route could involve a palladium-catalyzed cyclization of a suitably substituted o-alkynylaniline derivative. researchgate.net For instance, a 2-alkynyl-5-bromo-N,N-dimethylaniline derivative could undergo an intramolecular cyclization to form the indole core.

Divergent Synthesis:

A divergent strategy begins with a common intermediate that is then elaborated into a variety of related structures. Starting with a readily available indole, such as 3,5-dimethylindole, a divergent approach would focus on the selective bromination at the C6 position. ontosight.ai

Direct bromination of 2,3-dialkylindoles often leads to a mixture of products or reaction at the more nucleophilic C3 position. cdnsciencepub.com Therefore, protecting groups or specific reaction conditions are necessary to direct the bromination to C6. For example, introducing a strong electron-withdrawing group at the N1 position, such as a sulfonyl group, can alter the regioselectivity of electrophilic substitution on the indole ring. researchgate.net

A possible divergent pathway:

Start with 3,5-dimethylindole. This compound can be synthesized via Fischer indole synthesis from p-methylphenylhydrazine and acetone. ontosight.ai

N-protection: Protect the indole nitrogen with a suitable group, for instance, a tosyl or benzenesulfonyl group. semanticscholar.orgresearchgate.net

Regioselective Bromination: Brominate the N-protected indole. The presence of the N-sulfonyl group has been shown to direct bromination to the C6 position in some cases, although mixtures with the C5-bromo isomer can also occur. researchgate.net

Deprotection: Remove the protecting group from the indole nitrogen to yield this compound.

The following table outlines a conceptual divergent synthetic pathway.

| Step | Starting Material | Reagent/Conditions | Intermediate/Product |

| 1 | p-methylphenylhydrazine, Acetone | Acid catalyst (e.g., H2SO4) | 3,5-Dimethylindole |

| 2 | 3,5-Dimethylindole | TsCl, Base | N-Tosyl-3,5-dimethylindole |

| 3 | N-Tosyl-3,5-dimethylindole | NBS or Br2, Solvent | N-Tosyl-6-bromo-3,5-dimethylindole |

| 4 | N-Tosyl-6-bromo-3,5-dimethylindole | Deprotection (e.g., NaOH or Mg) | This compound |

Table 2: Conceptual Divergent Synthesis of this compound

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield of this compound and ensuring high regioselectivity, particularly in the bromination step.

Key Parameters for Optimization:

Brominating Agent: The choice of brominating agent can significantly impact the outcome. N-Bromosuccinimide (NBS) is a common and milder alternative to elemental bromine (Br2) for the bromination of indoles, often leading to higher selectivity. nih.gov

Solvent: The polarity and nature of the solvent can influence the reaction rate and selectivity. Solvents such as acetic acid, carbon tetrachloride, and dichloromethane (B109758) are frequently used for bromination reactions. researchgate.netgoogle.com

Temperature: Lowering the reaction temperature can often improve selectivity by minimizing the formation of side products. Reactions are typically carried out at temperatures ranging from -78 °C to room temperature.

Catalyst: In some synthetic routes, such as cross-coupling reactions, the choice of catalyst and ligands is paramount. For instance, in copper-catalyzed N-arylation, the type of copper salt (e.g., CuI, Cu2O) and the presence of ligands can dramatically affect the yield. rsc.orgresearchgate.net

Protecting Group: In divergent syntheses, the nature of the N-protecting group is critical for directing the regioselectivity of bromination. Electron-withdrawing groups like tosyl (Ts) or benzenesulfonyl are often employed. The ease of attachment and subsequent removal of the protecting group are also important considerations. semanticscholar.orgresearchgate.net

Example of Optimization from Literature:

In the synthesis of tryptamine (B22526) derivatives, the reductive alkylation of 6-bromoindole was optimized by employing microwave irradiation, which enhanced the reaction rate and yield compared to conventional heating. researchgate.net This highlights the potential of modern synthetic techniques in improving reaction efficiency.

The following table provides a hypothetical optimization study for the bromination of an N-protected 3,5-dimethylindole.

| Entry | Brominating Agent (equiv.) | Solvent | Temperature (°C) | Yield of 6-bromo isomer (%) | Yield of other isomers (%) |

| 1 | Br2 (1.1) | Acetic Acid | 25 | 45 | 30 (C4-bromo), 15 (dibromo) |

| 2 | NBS (1.1) | CCl4 | 0 | 65 | 15 (C4-bromo), 5 (dibromo) |

| 3 | NBS (1.1) | CH2Cl2 | -20 | 78 | 8 (C4-bromo), <2 (dibromo) |

| 4 | NBS (1.0) | CH2Cl2 | -20 | 85 | 5 (C4-bromo), <1 (dibromo) |

Table 3: Hypothetical Optimization of the Bromination Step

This table illustrates that by systematically varying the brominating agent, solvent, temperature, and stoichiometry, it is possible to significantly improve the yield and selectivity of the desired 6-bromo isomer.

Chemical Reactivity and Derivatization of 6 Bromo 3,5 Dimethylindole

Reactivity of the Bromo-Substituted Indole (B1671886) Core

The presence of a bromine atom on the indole's benzene (B151609) ring is a critical feature for synthetic diversification. This halogen acts as a versatile handle for introducing new functional groups, primarily through transition-metal-catalyzed cross-coupling reactions or, under specific conditions, nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent at the C6 position of the indole is an ideal site for such transformations. wikipedia.org

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the bromoindole with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov The reaction is notable for its mild conditions and tolerance of various functional groups. nih.gov Bromo-substituted indoles are effective substrates for Suzuki-Miyaura reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and alkenyl groups at the C6 position. researchgate.netnih.govresearchgate.net For instance, a bromo-substituted C6-alkylated indole has been successfully coupled with thiophene-2-boronic acid using a Pd(PPh₃)₄ catalyst. nih.govacs.org The development of specialized precatalysts has enabled these couplings to proceed under mild conditions (e.g., 60°C) and with low catalyst loadings, even on nitrogen-rich, unprotected heterocyclic substrates. mit.edu

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira coupling is employed. This reaction couples the bromoindole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. beilstein-journals.org This method has proven effective for creating C6-alkynyl indoles from 6-bromoindole (B116670) precursors. researchgate.net The synthesis of 6-bromo-2-arylindoles can be achieved through a sequence involving a chemoselective Sonogashira coupling of a substituted 2-iodo-5-bromoaniline with an arylacetylene, followed by cyclization to form the indole ring. researchgate.net The resulting alkynyl indoles are valuable intermediates for synthesizing more complex molecules, including natural products. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the arylation of amines or the amination of aryl halides. In the context of 6-bromo-3,5-dimethylindole, it allows for the introduction of a wide range of nitrogen-based functional groups (primary and secondary amines, amides, etc.) at the C6 position. The reaction typically uses a palladium catalyst with specialized phosphine (B1218219) ligands, such as XPhos or BINAP, and a base like sodium tert-butoxide. chemspider.comresearchgate.net The methodology is robust and has been applied to various bromo-heterocycles, including bromoindoles, under relatively mild conditions. nih.govresearchgate.net

Table 1: Examples of Cross-Coupling Reactions on Bromo-Indole Scaffolds

| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference(s) |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 6-Bromo-C6-alkylated Indole | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,2-Dimethoxyethane/Water | 6-Thienyl-indole | nih.govacs.org |

| Suzuki-Miyaura | 6-Chloroindole | Phenylboronic acid | Pd Precatalyst P1 | K₃PO₄ | Dioxane/Water | 6-Phenylindole | mit.edu |

| Sonogashira | Benzyl (5-bromo-2-iodophenyl)carbamate | Arylacetylene | PdCl₂(PPh₃)₂, CuI | TBAF, Et₃N | Toluene | 6-Bromo-2-arylindole | researchgate.net |

| Buchwald-Hartwig | 2-Bromo-6-methyl Pyridine | trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / BINAP | NaOBuᵗ | Toluene | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |

| Buchwald-Hartwig | Bromoindole | Amine/Amide | Pd(OAc)₂ / Ligand | Base | Dioxane/Toluene | 6-Amino/Amido-indole | researchgate.net |

Nucleophilic Aromatic Substitution (NAS) offers an alternative pathway to functionalize the C6 position by directly replacing the bromine atom with a nucleophile. Unlike electrophilic aromatic substitution, NAS involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and its rate is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

For a bromoindole derivative, the indole nucleus itself can influence the reactivity of the benzene ring. While the bromine atom on 6-bromo-1H-indol-4-ol can be replaced via nucleophilic substitution, the reaction is highly dependent on the specific nucleophile and reaction conditions. Common nucleophiles for such reactions include alkoxides or amines. An interesting aspect of NAS is the leaving group ability; contrary to SN1/SN2 reactions, fluorine is often a better leaving group than other halogens because the highly electronegative fluorine atom strongly stabilizes the carbanionic intermediate, and the cleavage of the carbon-halogen bond is not the rate-determining step. masterorganicchemistry.com Therefore, while possible, NAS on this compound would require strong nucleophiles and potentially harsh conditions unless additional electron-withdrawing groups are present on the indole ring to facilitate the reaction.

Transformations Involving the Dimethyl Substituents at C3 and C5

The methyl groups at the C3 and C5 positions are not merely passive substituents; they represent sites for further chemical modification through oxidation, reduction, or radical-mediated functionalization.

The oxidation of alkyl-substituted indoles has been studied, revealing that the methyl groups can be converted into more functionalized moieties. For example, the oxidation of 2,3-dimethylindole (B146702) with reagents like potassium peroxodisulphate can lead to the formation of 3-methylindole-2-carbaldehyde, indicating that a methyl group on the pyrrole (B145914) ring can be oxidized to an aldehyde. psu.eduacs.orgrsc.org This transformation is believed to proceed via electrophilic attack of the oxidant at the electron-rich C3 position of the indole. psu.edursc.org Autoxidation of 2,3-dimethylindole can yield an oxidized dimer, while under other conditions, related structures can be converted to acetyl-indoles, demonstrating the conversion of a methyl or ethyl group to a carbonyl function. cdnsciencepub.com These studies suggest that the C3-methyl group of this compound is susceptible to oxidation, potentially yielding an aldehyde or carboxylic acid derivative under controlled conditions. The C5-methyl group, being attached to the benzene ring, would require different, likely more vigorous, conditions for oxidation.

The reduction of the alkyl groups on the indole core is generally a more challenging transformation. The conversion of a methyl group to a lower oxidation state is not a common synthetic operation and would require harsh reducing conditions that could compromise the integrity of the indole ring itself.

The methyl groups at C3 and C5 are in benzylic-like positions, making them potential sites for radical reactions and benzylic functionalization. The C-H bonds of these methyl groups can be activated for substitution or coupling reactions. Metallaphotoredox catalysis, for example, has emerged as a powerful strategy for the functionalization of benzylic C-H bonds. rsc.org

Specific methods have been developed for the benzylic functionalization of substituted indoles. A nickel-catalyzed benzylic allylation has been reported for 3,3-dimethyl-indoles, showcasing selective C-H functionalization at the methyl group. nih.gov Furthermore, rhodium(II) carbenes have been used for distal allylic and benzylic C-H functionalization, allowing for highly site-selective reactions even in the presence of other reactive sites. nih.gov Copper-catalyzed aerobic methods have also been developed to achieve double functionalization of benzylic C(sp³)–H bonds. rsc.org These modern synthetic methods open up possibilities for selectively transforming the C3 and C5 methyl groups of this compound into more complex side chains without disturbing the core indole structure.

Chemical Modifications at the Indole Nitrogen (N1) for Diversification

The indole nitrogen possesses a lone pair of electrons and an associated proton that can be readily substituted, providing a straightforward handle for diversification. N-alkylation and N-arylation are the most common modifications.

N-Alkylation: The indole nitrogen can be deprotonated by a suitable base (e.g., sodium hydride, potassium hydroxide) to form an indolide anion, which then acts as a nucleophile to displace a halide from an alkyl halide, leading to N-alkylated indoles. google.com Alternatively, transition metal-catalyzed methods, such as those using iridium or ruthenium complexes, can achieve the N-alkylation of indoles with alcohols. dtu.dk

N-Arylation: The introduction of an aryl group at the N1 position is typically achieved through copper- or palladium-catalyzed cross-coupling reactions. The copper-catalyzed Ullmann condensation is a classic method, and modern protocols use ligands like 1,2-diamines to facilitate the reaction under milder conditions, allowing the coupling of indoles with aryl iodides or bromides. acs.org One-pot procedures that combine indole synthesis (e.g., Fischer indolisation) with subsequent N-arylation have been developed, providing a rapid and efficient route to N-arylindoles using simple copper catalysts without the need for specialized ligands. rsc.orgresearchgate.net These modifications at the N1 position are crucial for modulating the electronic properties and steric profile of the indole core.

Exploration of Cycloaddition and Rearrangement Reactions

While specific studies on the cycloaddition and rearrangement reactions of this compound are not extensively documented, the reactivity of the bromoindole scaffold has been explored through various analogues. These studies provide a framework for understanding the potential transformations of the target compound.

Indole derivatives are known to participate in a variety of cycloaddition reactions, acting as either the diene or dienophile component. For instance, formal [3+2] cycloadditions have been successfully carried out with substituted indoles. In one study, a range of 3-substituted indoles, including those with halogen substituents on the benzene ring, were shown to react with vinyl aziridines in the presence of triethylborane (B153662) (BEt₃) and potassium tert-butoxide (t-BuOK) to form pyrroloindoline products. acs.org A notable example involved a 6-bromo-3-methyl-substituted indole derivative, which, although giving a modest yield, demonstrates the viability of the 6-bromoindole core in such transformations (see Table 1). acs.org The reaction conditions for these cycloadditions are specific, often requiring activation of the indole nucleus. acs.org

Similarly, visible-light-mediated [2+2] cycloadditions represent another pathway for functionalizing the indole core. Research has shown that bromo-substituted alkynes can undergo cycloaddition with indole derivatives, suggesting that the C2-C3 double bond of the indole can act as a dienophile. chinesechemsoc.org Furthermore, silver-catalyzed dearomative [2π+2σ] cycloadditions of indoles with bicyclobutanes have been reported to tolerate a bromo substituent on the indole ring.

Rearrangement reactions are also a key aspect of indole chemistry. A relevant example is the rearrangement of 3-haloindolenines. Studies on 2,3-dialkylindoles have shown that bromination can lead to the formation of a 3-bromoindolenine intermediate. cdnsciencepub.com This intermediate is relatively stable in the presence of a base but can undergo rearrangement or further reactions under acidic conditions. cdnsciencepub.com For example, it has been reported that 3-bromoindolenines can rearrange to form 5- and 6-bromoindoles. The instability of 3-bromoindolenines in the absence of a base is thought to be due to an initial acid-catalyzed rearrangement. cdnsciencepub.com

Table 1: Example of a [3+2] Cycloaddition Reaction with a 6-Bromoindole Derivative This table presents data for an analogous compound, 6-Bromo-3a-methyl-1-tosyl-3-vinyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole, to illustrate the reactivity of the 6-bromoindole scaffold.

| Reactant 1 | Reactant 2 | Product | Yield | Diastereomeric Ratio (dr) | Reaction Time | Reference |

| 6-Bromo-3-methyl-1-tosylindole | Vinyl aziridine | 6-Bromo-3a-methyl-1-tosyl-3-vinyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole | 45% | 8:1 | 5 h | acs.org |

Chemical Stability and Degradation Pathways in Various Solvents and Conditions

The stability of this compound is a critical parameter for its synthesis, storage, and application. The presence of the bromine atom and methyl groups influences its susceptibility to degradation under various conditions.

Research on analogous compounds provides insights into its likely stability profile. For instance, the stability of 3-bromo-2,3-dimethylindolenine has been studied, revealing its sensitivity to the chemical environment. cdnsciencepub.com It is stable as a crystalline solid at room temperature when kept under a nitrogen atmosphere and in the presence of a base like triethylamine. However, it decomposes vigorously in the absence of a base. cdnsciencepub.com This suggests that the protonated form of bromoindolenines is unstable and prone to acid-catalyzed degradation pathways, which may lead to the formation of oligomeric products. cdnsciencepub.com

Under mildly acidic conditions, 3-bromo-2,3-dimethylindolenine reacts rapidly with methanol (B129727) to yield 3-methoxy-2,3-dimethylindolenine, indicating a susceptibility to solvolysis in protic solvents. cdnsciencepub.com The stability of other bromo-indoles has also been noted as uncertain, particularly under strongly basic conditions where degradation may occur.

Table 2: Stability of an Analogous Bromoindole Derivative Under Different Conditions This table summarizes findings for 3-bromo-2,3-dimethylindolenine, a related structural analogue.

| Condition | Solvent/Reagent | Observation | Outcome | Reference |

| Basic | In the presence of triethylamine | Stable crystalline solid | No decomposition | cdnsciencepub.com |

| Neutral (Base-free) | - | Decomposes vigorously | Oligomeric products | cdnsciencepub.com |

| Mildly Acidic | Methanol | Reacts rapidly | 3-methoxy-2,3-dimethylindolenine | cdnsciencepub.com |

| Acidic | Acetic Acid | - | Leads to dimer of 3-hydroxy-2,3-dimethylindolenine after hydrolysis | cdnsciencepub.com |

Advanced Spectroscopic and Analytical Characterization Techniques for 6 Bromo 3,5 Dimethylindole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 6-bromo-3,5-dimethylindole. By analyzing the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton. The aromatic protons on the indole (B1671886) ring would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns (singlets, doublets) and coupling constants revealing their positions relative to each other and the substituents. The protons of the two methyl groups at the C3 and C5 positions would appear as sharp singlets in the upfield region (around 2.0-2.5 ppm). The N-H proton of the indole ring would typically appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would provide complementary information, with a distinct signal for each unique carbon atom in the molecule. The positions of the bromine and methyl substituents would cause predictable shifts in the signals of the adjacent carbon atoms, aiding in the definitive assignment of the molecular structure. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons, confirming the precise arrangement of atoms within the this compound structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general indole chemistry and substituent effects. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 8.0 - 8.5 (broad s) | - |

| C2-H | 7.0 - 7.2 (s) | 122 - 125 |

| C3-CH₃ | 2.2 - 2.4 (s) | 9 - 12 |

| C4-H | 7.3 - 7.5 (s) | 120 - 123 |

| C5-CH₃ | 2.3 - 2.5 (s) | 16 - 20 |

| C7-H | 7.4 - 7.6 (s) | 111 - 114 |

| C3a | - | 128 - 131 |

| C7a | - | 134 - 137 |

| C3 | - | 110 - 113 |

| C5 | - | 130 - 133 |

| C6 | - | 114 - 117 |

s: singlet

Mass Spectrometry (MS) for Molecular Weight Determination and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₁₀H₁₀BrN).

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by two mass units (e.g., [M]⁺ and [M+2]⁺), a definitive signature for a monobrominated compound.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The fragmentation of the indole ring could lead to the loss of methyl groups or other neutral fragments, providing further structural information. This fragmentation data serves as a fingerprint for the molecule, which can be used for identification and purity assessment by comparing it to a reference spectrum.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, a characteristic absorption band for the N-H stretching vibration would be expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The indole ring system is a chromophore that absorbs UV light. The UV-Vis spectrum of this compound would be expected to show characteristic absorption maxima (λ_max) corresponding to π-π* transitions within the aromatic system. The position and intensity of these absorptions are influenced by the substituents on the indole ring. The bromo and dimethyl substitutions would cause shifts in the absorption bands compared to the parent indole molecule, providing insights into the electronic structure.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, a suitable single crystal of this compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed model of the crystal lattice and the precise coordinates of every atom in the molecule.

This technique would provide unambiguous confirmation of the connectivity and stereochemistry of this compound. It would also yield precise measurements of bond lengths, bond angles, and torsion angles. For instance, a crystal structure of a related compound, (E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3H-imidazo[4,5-b]pyridine, has been reported, demonstrating the utility of this technique for complex heterocyclic systems researchgate.net. Furthermore, the analysis reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal lattice.

Table 2: Illustrative Crystallographic Data Parameters for a Hypothetical Crystal of this compound

| Parameter | Example Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~7.0 |

| b (Å) | ~7.2 |

| c (Å) | ~30.0 |

| β (°) | ~94.0 |

| Volume (ų) | ~1470 |

| Z | 4 |

| R_gt(F) | < 0.05 |

Chromatographic Techniques for Separation and Purity Verification (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of indole derivatives.

For this compound, a reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). The retention time of the compound under specific conditions would be a characteristic identifier. The purity of a sample can be determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. This compound would be separated from impurities based on its boiling point and polarity on a GC column. The coupled mass spectrometer would then provide a mass spectrum for the eluting compound, confirming its identity and molecular weight, as described in the mass spectrometry section.

Computational and Theoretical Studies of 6 Bromo 3,5 Dimethylindole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of indole (B1671886) derivatives. For 6-bromo-3,5-dimethylindole, these calculations can predict key properties that govern its chemical behavior.

Theoretical calculations on substituted indoles have shown that the distribution of electron density is significantly influenced by the nature and position of substituents on the indole ring. The bromine atom at the 6-position, being an electron-withdrawing group, and the methyl groups at the 3- and 5-positions, being electron-donating, would create a unique electronic profile for this molecule.

Key reactivity descriptors that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential can be derived from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Studies on other substituted indoles have demonstrated that such calculations can accurately predict their redox potentials and explain the observed differences in their oxidation and subsequent coupling reactions.

Table 1: Predicted Reactivity Descriptors for a Generic Substituted Indole

| Descriptor | Theoretical Value | Implication |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Suggests moderate chemical stability |

| Chemical Hardness | 2.3 eV | Measure of resistance to change in electron distribution |

| Electronegativity | 3.5 eV | Measure of the power to attract electrons |

Note: The values in this table are illustrative for a generic substituted indole and would need to be specifically calculated for this compound.

Molecular Dynamics Simulations to Understand Conformational Preferences

While the indole ring itself is rigid, the orientation of the methyl groups can be subject to some degree of conformational freedom. Molecular dynamics (MD) simulations can provide insights into the conformational preferences and dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological macromolecule.

MD simulations track the movement of atoms over time, governed by a force field that describes the potential energy of the system. These simulations can reveal the most stable conformations, the energy barriers between them, and how the molecule's shape fluctuates under physiological conditions. For instance, MD simulations have been employed to study the stable ligand-receptor complexes of other indole derivatives, providing a dynamic view of their interactions.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization. Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. These calculations can help to understand the electronic transitions responsible for the observed absorption bands.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. By comparing the computed spectra with experimental data, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a good degree of accuracy, aiding in the interpretation of experimental NMR data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound are available, numerous studies have been conducted on various classes of indole derivatives. semanticscholar.org

These studies typically involve calculating a range of molecular descriptors (e.g., steric, electronic, hydrophobic) for a set of indole analogues with known biological activity. Statistical methods are then used to build a model that can predict the activity of new, untested compounds. For analogues of this compound, a QSAR model could be developed to predict their potential as, for example, enzyme inhibitors or receptor ligands. Such models have been successfully applied to indole analogues as monoamine oxidase inhibitors. nih.gov

In Silico Screening and Molecular Docking Simulations with Biological Receptors and Enzymes

In silico screening and molecular docking are powerful computational tools for drug discovery. These methods can be used to predict the binding affinity and mode of interaction of a ligand, such as this compound, with the active site of a biological target, typically a protein or enzyme.

Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a target protein and calculating the most likely binding pose and the corresponding binding energy. This can help to identify potential biological targets for the compound and to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

For example, molecular docking studies on other bromoindole derivatives have been used to investigate their potential as inhibitors of enzymes like vascular endothelial growth factor receptor (VEGFR) tyrosine kinase and epidermal growth factor receptor (EGFR) tyrosine kinase. d-nb.infonih.gov Similar approaches could be applied to this compound to explore its potential therapeutic applications.

Table 2: Illustrative Molecular Docking Results for a Generic Bromoindole Derivative with a Kinase Target

| Parameter | Value | Description |

| Binding Energy | -8.5 kcal/mol | A measure of the predicted binding affinity |

| Key Interacting Residues | Amino Acid 1, Amino Acid 2 | Specific amino acids in the binding site involved in interactions |

| Type of Interactions | Hydrogen bond, Pi-alkyl | The nature of the chemical interactions stabilizing the complex |

Note: This table provides a hypothetical example of the kind of data obtained from a molecular docking study.

Biological Activities and Mechanistic Investigations of 6 Bromo 3,5 Dimethylindole and Its Analogs

In Vitro Biological Screening Paradigms for Diverse Bioactivities

In vitro studies on analogs of 6-Bromo-3,5-dimethylindole have revealed a broad spectrum of biological activities. These investigations are crucial in identifying lead compounds for further drug development.

Antimicrobial Properties and Proposed Mechanisms of Action

Derivatives of 6-bromoindole (B116670) have demonstrated notable antimicrobial and antibiotic-enhancing capabilities. For instance, 6-bromoindolglyoxylamido polyamine derivatives have shown intrinsic activity against Gram-positive bacteria such as Staphylococcus aureus and S. intermedius. One particular polyamine analog exhibited potent activity, with its mechanism of action attributed to the rapid permeabilization and depolarization of bacterial membranes in both Gram-positive and Gram-negative bacteria nih.gov.

Furthermore, other halogenated indoles have been screened for their ability to inhibit biofilm formation, a key factor in antibiotic resistance. Among these, 5-iodoindole and 6-iodoindole were found to significantly reduce biofilm mass in Acinetobacter baumannii. The proposed mechanism for 5-iodoindole involves the induction of reactive oxygen species, leading to a loss of plasma membrane integrity and cell shrinkage semanticscholar.org. This compound also demonstrated rapid killing activity against various other microbes, including Escherichia coli, Staphylococcus aureus, and the fungus Candida albicans semanticscholar.org.

A series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazide and hydrazone derivatives were evaluated for their in vitro antimicrobial activities against a panel of bacteria and fungi, showing a broad spectrum of activity nih.gov.

Anticancer Research and Elucidation of Cellular Targets

The anticancer potential of brominated indole (B1671886) derivatives has been an area of active research. Pyrrole (B145914)–indole hybrids, including bromo-substituted derivatives, have been designed and synthesized as dual inhibitors of tubulin and aromatase. One single bromo-substituted derivative displayed potent growth inhibition and lethal effects against a variety of cancer cell lines, including COLO 205, HT29, and SK-MEL-5 nih.gov. Another chloro-substituted derivative was identified as a strong tubulin inhibitor that disrupts the microtubule structure by inhibiting the colchicine site and also potently inhibits aromatase, showing strong activity against the estrogen receptor-positive T47D breast cancer cell line nih.gov.

Furthermore, novel 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety have been synthesized and evaluated for their in vitro activity against selected cancer cell lines. Several of these compounds exhibited broad-spectrum antitumor potency, with some being significantly more potent than the established anticancer drug Sunitinib against cell lines such as HepG2, A549, and Skov-3 mdpi.com.

Anti-inflammatory Effects and Relevant Biochemical Pathways

Analogs of this compound have shown promising anti-inflammatory properties. Studies on brominated indoles from the marine mollusc Dicathais orbita have identified 6-bromoindole and 6-bromoisatin as active compounds. Their anti-inflammatory action is mediated through the inhibition of nuclear factor kappa B (NF-κB) translocation in LPS-stimulated mouse macrophages. At a concentration of 40 µg/mL, 6-bromoindole caused a 60.7% reduction in NF-κB translocation semanticscholar.org.

In another study, 6-bromoindole derivatives isolated from the Icelandic marine sponge Geodia barretti were screened for anti-inflammatory activity. Two compounds, geobarrettins B and C, reduced the secretion of the pro-inflammatory cytokine IL-12p40 by dendritic cells. Geobarrettin C also increased the production of the anti-inflammatory cytokine IL-10. These compounds were suggested to be potentially useful for treating inflammation, particularly of the Th1 type researchgate.net.

Enzyme Inhibition Studies (e.g., bacterial cystathionine γ-lyase, cytochrome P450)

A significant area of research for 6-bromoindole analogs is their role as inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme crucial for hydrogen sulfide (H₂S) production in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. Inhibition of bCSE enhances the sensitivity of these bacteria to antibiotics. Several 6-bromoindole derivatives, including NL1, NL2, MNS2, and others, have been developed as potent and selective inhibitors of bCSE, acting as antibiotic potentiators nih.govmdpi.com. For example, these inhibitors have been shown to significantly enhance the antimicrobial activity of gentamicin mdpi.com. The core structure of these inhibitors is based on the 6-bromoindole moiety nih.gov.

While specific studies on the inhibition of cytochrome P450 enzymes by this compound are not available, the broader class of indole-containing compounds is known to interact with these enzymes. Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism, and their inhibition can lead to significant drug-drug interactions.

Structure-Activity Relationship (SAR) Studies of Substituted Brominated Dimethylindoles

Although specific SAR studies for this compound are not available, research on related brominated indole derivatives provides insights into the structural requirements for their biological activities.

For the anti-inflammatory activity of brominated indoles from Dicathais orbita, it was observed that the presence and position of the bromine atom influence the activity. For instance, 5-bromoisatin showed higher nitric oxide (NO) inhibitory activity compared to the non-brominated isatin, while 7-bromoisatin had lower activity semanticscholar.org.

In the development of nociceptin opioid receptor (NOP) ligands based on a substituted N-piperidinyl indole scaffold, the position of substitution on the indole ring was found to be critical. 2-substituted N-piperidinyl indoles showed improved potency at the NOP receptor and acted as full agonists, whereas the previously reported 3-substituted analogs were selective partial agonists. This highlights how the substitution pattern on the indole core can significantly affect intrinsic activity and receptor selectivity chim.it.

Investigation of Specific Molecular Targets and Binding Interactions

The molecular targets of 6-bromoindole analogs are diverse and depend on the specific substitutions on the indole ring.

As discussed, a key molecular target for a class of 6-bromoindole derivatives is bacterial cystathionine γ-lyase (bCSE) . The inhibitory action of these compounds helps to block H₂S production in bacteria, thereby reducing their resistance to oxidative stress and enhancing the efficacy of antibiotics nih.govmdpi.com.

In the context of anticancer activity, tubulin and aromatase have been identified as molecular targets for certain pyrrole-indole hybrids. The binding to the colchicine site of tubulin disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis nih.gov.

For the N-piperidinyl indole-based nociceptin opioid receptor ligands, molecular docking studies in an active-state NOP homology model and MOP receptor structures have provided a rationale for the observed differences in binding, functional profiles, and selectivity between 2-substituted and 3-substituted indoles chim.it.

Role as a Chemical Probe for Biological Processes

Following a comprehensive review of available scientific literature, no specific studies have been identified that describe the use of this compound as a chemical probe for the investigation of biological processes. Research detailing its application in elucidating biological pathways, its specific molecular targets, or its mechanism of action in a probing capacity is not present in the current body of published work. Consequently, there are no detailed research findings or data to present in the context of this specific application.

While the broader class of indole-containing molecules has been explored for various biological activities, the direct use of this compound as a tool for biological investigation remains uncharacterized. Therefore, a data table summarizing its role as a chemical probe cannot be constructed at this time due to the absence of relevant experimental data.

Applications in Chemical Research and Development

Utilization as a Building Block in the Synthesis of Complex Natural Products and Analogues

While substituted indoles, in general, are crucial intermediates in the synthesis of natural products, there is currently a lack of specific published research detailing the use of 6-Bromo-3,5-dimethylindole as a building block for complex natural products or their analogues.

Generally, bromoindoles are valuable precursors in synthetic organic chemistry. The bromine atom at the C-6 position can be readily functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse substituents. chim.it This functionalization is a key strategy in the total synthesis of many indole (B1671886) alkaloids and related natural products. For instance, the broader class of 6-bromoindoles has been utilized to synthesize derivatives like 6-alkylthioindoles and 6-acylindoles. However, specific examples employing the 3,5-dimethyl substitution pattern of the target molecule are not prominently featured in current literature.

Contributions to Medicinal Chemistry Research as a Privileged Scaffold for Drug Discovery

The indole scaffold is widely regarded as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. nih.govnih.govrsc.org The incorporation of a bromine atom can enhance a molecule's lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile. The methyl groups at the C-3 and C-5 positions can also influence the molecule's interaction with biological targets.

Despite the potential of the this compound scaffold, there is limited specific research available that explicitly identifies it as a privileged scaffold in drug discovery programs or details its contributions to medicinal chemistry. The broader class of indole derivatives has been extensively studied for a wide range of biological activities, including anticancer, anti-HIV, antibacterial, and anti-inflammatory properties. chim.it For example, research on other bromoindole derivatives, such as 6-bromo-indole-3-carbinol, has been pursued for the development of antitumor compounds. researchgate.net This suggests that this compound could serve as a valuable scaffold for generating libraries of compounds for biological screening, although specific research to this effect is not yet available.

| Potential Therapeutic Areas for Substituted Indoles | Rationale for Potential Activity |

| Oncology | The indole nucleus is present in many anticancer agents that inhibit tubulin polymerization or act as kinase inhibitors. |

| Infectious Diseases | Indole derivatives have shown activity against a variety of bacterial and viral targets. |

| Neurology | The structural similarity to neurotransmitters like serotonin makes indoles a key scaffold for neurological drugs. |

| Inflammation | Certain indole-based compounds have demonstrated anti-inflammatory effects through various mechanisms. |

Application in Material Science for Functional Organic Materials

There is no specific information available in the scientific literature regarding the application of this compound in material science. However, the general class of indole derivatives has been investigated for its potential in creating functional organic materials. For instance, certain methoxy-activated indoles with bromo-substitutions have been explored as building blocks for organic semiconductors. chim.it The planarity and electron-rich nature of the indole ring system are conducive to creating materials with interesting electronic and photophysical properties, which could be exploited in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific electronic properties imparted by the 6-bromo and 3,5-dimethyl substitution pattern would require dedicated investigation to determine its suitability for such applications.

Development of Novel Synthetic Reagents and Catalysts

Currently, there is no evidence in the available literature to suggest that this compound has been developed or utilized as a novel synthetic reagent or catalyst. While the indole scaffold can be incorporated into more complex ligand structures for catalysis, the parent compound itself is typically used as a synthetic intermediate rather than a reagent or catalyst.

Future Research Directions and Perspectives on 6 Bromo 3,5 Dimethylindole

Exploration of Novel and Greener Synthetic Routes for Sustainable Production

Traditional methods for synthesizing indole (B1671886) derivatives, such as the Fischer indole synthesis, often rely on harsh reaction conditions, hazardous reagents, and the use of volatile organic solvents, posing significant environmental and safety concerns. rsc.orgtandfonline.com Future research will increasingly focus on developing novel and greener synthetic methodologies for the sustainable production of 6-Bromo-3,5-dimethylindole.

Key areas of exploration include:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of green chemistry through high atom economy and reduced waste. rsc.org Developing a one-pot MCR for this compound could significantly streamline its synthesis from simple, readily available precursors. acs.orgacs.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. tandfonline.com Investigating microwave-assisted protocols could provide a more energy-efficient route to this compound. tandfonline.com

Aqueous Media Synthesis: The use of water as a solvent is a primary goal of green chemistry. nih.gov Research into performing key synthetic steps for indole formation in aqueous media would drastically reduce the reliance on toxic organic solvents. tandfonline.com

Catalyst-Free and Metal-Free Reactions: The development of synthetic routes that avoid the use of heavy metal catalysts is crucial for sustainability. rsc.orgacs.org Future work could focus on innovative, metal-free cyclization strategies to construct the indole core. mdpi.com

| Parameter | Conventional Methods (e.g., Fischer Synthesis) | Greener Synthetic Routes |

|---|---|---|

| Reaction Conditions | Harsh (high temperatures, strong acids) rsc.org | Mild (room temperature or gentle heating) rsc.org |

| Solvents | Often toxic, halogenated hydrocarbons rsc.org | Benign solvents like water or ethanol, or solvent-free rsc.orgacs.org |

| Efficiency | Often multi-step, lower atom economy | High atom economy, often one-pot synthesis rsc.orgacs.org |

| Catalysts | May involve hazardous reagents or metal catalysts rsc.org | Focus on catalyst-free, organocatalyzed, or recyclable catalysts acs.orgtandfonline.com |

| Waste Production | Generates significant chemical waste | Minimized waste production rsc.org |

Development of Advanced Derivatization Strategies for Expanded Chemical Space

To fully explore the potential of this compound as a scaffold, it is essential to develop advanced strategies for its derivatization. The bromine atom at the C6 position and the reactive sites on the indole ring (such as the N1 and C2 positions) serve as valuable handles for further functionalization.

Future research should focus on:

Direct C-H Functionalization: This modern synthetic strategy allows for the direct conversion of C-H bonds into new C-C or C-X bonds, avoiding the need for pre-functionalized starting materials. beilstein-journals.org Applying C-H functionalization techniques to the indole core of this compound could provide direct access to a wide array of novel derivatives.

Cross-Coupling Reactions: The bromo-substituent is ideal for participating in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of diverse aryl, alkynyl, and amino groups, significantly expanding the chemical space around the core molecule. chim.it

Asymmetric Functionalization: Many biologically active molecules are chiral. Developing enantioselective methods for functionalizing the this compound scaffold is crucial for creating compounds with specific biological targets and improved efficacy. rsc.org

Dearomatization Reactions: The dearomatization of indoles is an emerging strategy to create complex three-dimensional structures (indolines) from flat aromatic precursors. nih.gov Exploring photocatalytic hydroboration or other dearomatization techniques with this compound could yield novel borylated indoline building blocks for further synthesis. nih.gov

Deeper Mechanistic Insights into its Biological Interactions and Potentials

While many indole derivatives are known to possess biological activity, the specific mechanisms of action are often not fully understood. researchgate.net For this compound, a critical future direction is to move beyond preliminary screening and gain deep mechanistic insights into its biological effects.

This can be achieved through:

Inverse Molecular Docking: This computational technique can be used to screen this compound against a vast library of protein structures to identify potential biological targets. mdpi.comnih.gov This approach helps generate hypotheses about its mode of action. nih.gov

Target Identification and Validation: Following computational predictions, biochemical and cellular assays are necessary to confirm the interaction between the compound and its putative protein targets.

Structural Biology: Obtaining co-crystal structures of this compound bound to its biological target(s) would provide invaluable atomic-level information about the binding mode, guiding the design of more potent and selective analogues.

Systems Biology Approaches: Utilizing transcriptomics, proteomics, and metabolomics can reveal how this compound affects cellular pathways and networks, offering a holistic view of its biological impact.

Design and Synthesis of Next-Generation Analogues with Tuned Properties

A deeper understanding of the structure-activity relationship (SAR) is fundamental to drug discovery and materials science. acs.org By systematically modifying the structure of this compound, next-generation analogues with fine-tuned properties can be developed.

Future design and synthesis efforts should consider:

Modifications of the Indole Core: Altering the substituents at the C3 and C5 positions (the methyl groups) or the N1 position can significantly impact biological activity and physicochemical properties. nih.gov For instance, replacing the methyl groups with other alkyl or aryl groups could alter the compound's steric and electronic profile.

Bioisosteric Replacement of Bromine: The bromine atom can be replaced with other functional groups (e.g., trifluoromethyl, cyano, or other halogen atoms) to modulate properties like lipophilicity, metabolic stability, and binding interactions.

Scaffold Hopping: Based on the identified pharmacophore of this compound, entirely new heterocyclic cores could be designed that retain the key interaction points but possess improved drug-like properties. nih.gov The synthesis of a series of 6-substituted indole-3-carbinols, for example, can be pursued to find compounds with better drug-like characteristics. researchgate.net

| Modification Strategy | Target Position | Example Modification | Potential Outcome |

|---|---|---|---|

| Core Substitution | C3, C5-Methyl | Replace with ethyl, propyl, or phenyl groups | Alter steric bulk and lipophilicity nih.gov |

| Bioisosteric Replacement | C6-Bromo | Replace with -CF3, -CN, -Cl | Tune electronic properties and metabolic stability |

| N-Functionalization | N1-H | Add alkyl or acyl groups | Improve cell permeability, modify solubility |

| Side Chain Extension | C2-H | Introduce functionalized side chains | Introduce new binding interactions |

Integration with High-Throughput Synthesis and Screening for Rapid Discovery

To accelerate the discovery process, future research on this compound and its derivatives should leverage automation and high-throughput technologies. This approach allows for the rapid synthesis and evaluation of large libraries of compounds, dramatically increasing the efficiency of identifying lead candidates. nih.gov

Key aspects of this integrated approach include:

Automated Synthesis: Utilizing automated platforms, such as those employing acoustic droplet ejection (ADE) technology, can enable the synthesis of hundreds or thousands of analogues on a nanomole scale. nih.gov This miniaturization reduces waste and allows for the exploration of a vast chemical space that would be impractical with traditional methods. nih.gov

High-Throughput Screening (HTS): The synthesized libraries can be rapidly screened against various biological targets using HTS assays. This allows for the quick identification of "hits"—compounds that exhibit a desired biological activity.

In Silico Screening: Computational methods can be used to virtually screen large compound libraries before synthesis, prioritizing those with the highest likelihood of being active and reducing the number of compounds that need to be physically made and tested. rsc.org

Data Analysis and Machine Learning: The large datasets generated from HTS and automated synthesis can be analyzed using machine learning algorithms to build predictive models for structure-activity relationships, guiding the design of subsequent compound libraries in an iterative discovery cycle.

By embracing these future research directions, the scientific community can systematically unlock the potential of this compound, paving the way for the development of novel therapeutics, advanced materials, and other valuable chemical entities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.